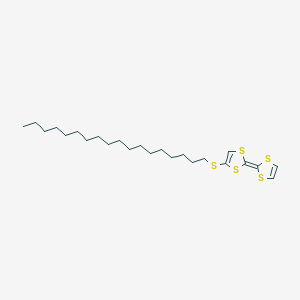
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is an organic compound that belongs to the class of dithiolylidene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the octadecylsulfanyl group enhances the compound’s solubility and stability, which is crucial for its practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole typically involves the following steps:
Formation of the Dithiolylidene Core: The core structure is synthesized through a condensation reaction between a dithiol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Octadecylsulfanyl Group: The octadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octadecylthiol reacts with the dithiolylidene core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations and dications.
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: The octadecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which have distinct electronic properties.
Aplicaciones Científicas De Investigación
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conductive polymers and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the development of organic field-effect transistors and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole involves its ability to undergo redox reactions, forming stable radical cations and dications. These charged species can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s electronic properties also enable it to participate in charge transfer processes, which are crucial for its applications in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Similar core structure but lacks the octadecylsulfanyl group.
Tetrathiafulvalene: Known for its conductive properties but has a different core structure.
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is unique due to the presence of the octadecylsulfanyl group, which enhances its solubility and stability. This makes it more suitable for practical applications in various fields, including electronics and medicine.
Propiedades
Número CAS |
128881-69-6 |
|---|---|
Fórmula molecular |
C24H40S5 |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-octadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-21-28-24(29-22)23-26-19-20-27-23/h19-21H,2-18H2,1H3 |
Clave InChI |
QZRVZXQTKJXGQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




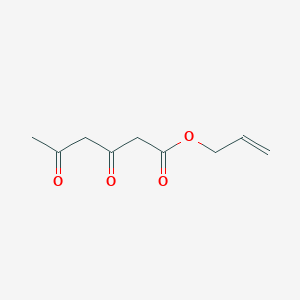
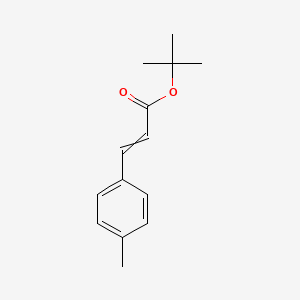
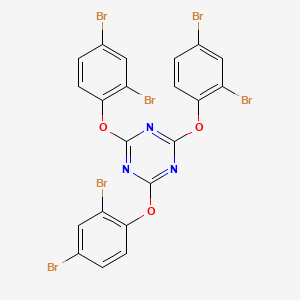
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
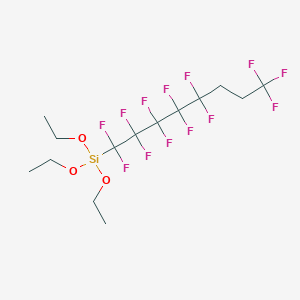
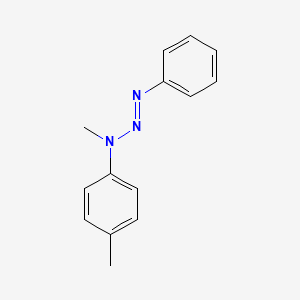
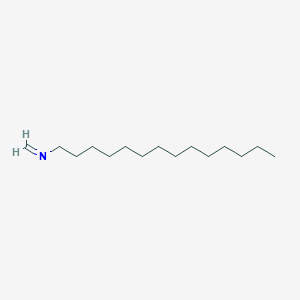

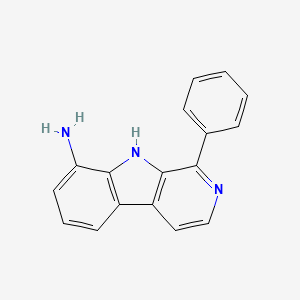
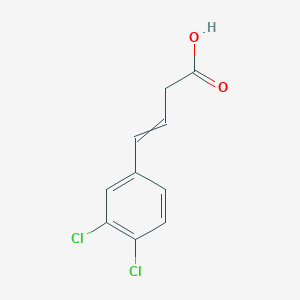
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
